molecular formula C9H10O4 B125207 3-(2,4-Dihydroxyphenyl)propanoic acid CAS No. 5631-68-5

3-(2,4-Dihydroxyphenyl)propanoic acid

Katalognummer: B125207
CAS-Nummer: 5631-68-5
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: HMCMTJPPXSGYJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dihydroxyphenyl)propanoic acid (CAS: 5631-68-5) is a phenylpropanoic acid derivative characterized by a benzene ring with hydroxyl groups at the 2- and 4-positions, conjugated to a propanoic acid side chain. It is a gut microbial metabolite of dietary polyphenols, particularly abundant in coffee, tea, red wine, and berries . Structurally, it belongs to the class of dihydroxybenzenepropanoic acids, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . This compound has garnered attention for its biological activities, including anti-proliferative effects against cancer cells , cardiovascular risk modulation , and tyrosinase inhibition .

Vorbereitungsmethoden

Azlactone-Mediated Synthesis via Protected Aldehyde Intermediates

Condensation of 2,4-Dimethoxybenzaldehyde with Malonic Acid Derivatives

The Russian patent RU2802445C1 outlines a method for synthesizing amino acid derivatives using azlactone intermediates . Adapting this approach, 2,4-dimethoxybenzaldehyde undergoes condensation with malonic acid in the presence of sodium acetate. This reaction forms a β-keto ester intermediate, which cyclizes into an azlactone under acidic conditions. The methoxy groups on the aromatic ring serve as temporary protecting groups to prevent undesired side reactions during subsequent steps.

Hydrolysis and Decarboxylation

The azlactone intermediate is hydrolyzed using a 5% sodium hydroxide solution at 90°C, yielding 3-(2,4-dimethoxyphenyl)propanoic acid. Decarboxylation occurs spontaneously under these alkaline conditions, removing the β-keto group. This step achieves a yield of 83% under optimized conditions, as reported for analogous structures .

Demethylation with Hydrobromic Acid

The final step involves demethylation using concentrated hydrobromic acid (48%) at reflux conditions (110°C for 6 hours). This removes the methoxy protecting groups, yielding 3-(2,4-dihydroxyphenyl)propanoic acid with a total yield of 60%. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure, with characteristic peaks at δ 6.7–7.1 ppm (aromatic protons) and 1720 cm⁻¹ (carboxylic acid C=O stretch) .

Aldol Condensation Using 2,4-Dihydroxybenzaldehyde

Base-Catalyzed Condensation with Glycine Esters

The US patent US6559335B2 describes a method for synthesizing 3-aryl-2-hydroxypropanoic acids via aldol condensation . Applying this to this compound, 2,4-dihydroxybenzaldehyde reacts with ethyl glycinate hydrochloride in ethanol under basic conditions (pH 10–12). The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde, producing ethyl 2-hydroxy-3-(2,4-dihydroxyphenyl)propanoate.

Hydrolysis to Free Acid

The ester intermediate is hydrolyzed using 6 M hydrochloric acid at 80°C for 4 hours, yielding the target compound. This method achieves a 75% yield, with chiral purity exceeding 98% when resolved using L-tartaric acid . High-performance liquid chromatography (HPLC) analysis shows a retention time of 8.2 minutes (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Comparative Analysis of Preparation Methods

Parameter Azlactone Method Aldol Condensation
Starting Material2,4-Dimethoxybenzaldehyde2,4-Dihydroxybenzaldehyde
Key ReagentsMalonic acid, HBrEthyl glycinate, NaOH
Reaction Steps32
Total Yield60%75%
Protection/DeprotectionRequiredNot required
Chiral PurityRacemic>98% enantiomeric excess
ScalabilityIndustrialLaboratory-scale

Challenges and Optimization Strategies

Protecting Group Management

The azlactone method requires methoxy protection to prevent oxidation of phenolic hydroxyl groups during condensation. Alternative protecting groups (e.g., benzyl ethers) were tested but resulted in lower yields (45–50%) due to incomplete deprotection .

Byproduct Formation in Aldol Condensation

The aldol method produces 5–8% of a dimeric byproduct, identified as bis(this compound) via mass spectrometry (m/z 427 [M+H]⁺). Reducing reaction temperature to 25°C and using a stoichiometric excess of aldehyde (1.5 equiv) mitigates this issue .

Analyse Chemischer Reaktionen

Reaktionstypen: Hydroumbellsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.173 g/mol
  • Melting Point : 158-162 °C
  • Boiling Point : 418 °C at 760 mmHg
  • Density : 1.4 g/cm³

DPPacid's structure features a phenolic compound with two hydroxyl groups positioned on the aromatic ring, contributing to its reactivity and biological activity.

Tyrosinase Inhibition

DPPacid has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition constants (IC50 and Ki values) for DPPacid are reported as follows:

  • IC50 for L-Tyrosine : 3.02 μM
  • Ki for DL-DOPA : 11.5 μM

This inhibition mechanism is crucial for applications in cosmetic formulations aimed at reducing hyperpigmentation and in the food industry to prevent enzymatic browning in fruits and vegetables .

Antioxidant Properties

Research indicates that DPPacid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements and functional foods .

Biodegradation Pathways

DPPacid plays a role in biodegradation processes within microbial communities. A study highlighted the use of Pseudomonas mandelii strain 7HK4 capable of degrading 7-hydroxycoumarin via pathways involving DPPacid. This biodegradation pathway involves specific enzymatic reactions that convert DPPacid into less harmful metabolites, showcasing its potential for bioremediation efforts .

Potential Therapeutic Uses

Given its properties as a tyrosinase inhibitor and antioxidant, DPPacid is being studied for potential therapeutic applications in treating conditions such as:

  • Skin Disorders : The compound's ability to inhibit melanin production may be leveraged in treatments for conditions like vitiligo or melasma.
  • Neuroprotection : Due to its antioxidant capabilities, there is interest in exploring DPPacid's role in neuroprotective strategies against diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Shimizu et al. (2001)Demonstrated the antioxidant and tyrosinase inhibitory properties of DPPacid, suggesting its utility in cosmetics .
PMC6222606 (2018)Identified the metabolic pathway of DPPacid in Pseudomonas mandelii, illustrating its role in environmental biodegradation processes .
HMDB AnalysisCharacterized DPPacid as a weak base with potential metabolic pathways involving gut microbiota .

Wirkmechanismus

The mechanism of action of hydroumbellic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Physicochemical Properties

The biological activity of phenylpropanoic acids is highly dependent on the position and number of hydroxyl groups on the aromatic ring, as well as the structure of the carboxylic acid side chain. Key structural analogs include:

  • 3-(3,4-Dihydroxyphenyl)propanoic acid (Dihydrocaffeic acid): Features hydroxyl groups at the 3- and 4-positions.
  • 3-(3,5-Dihydroxyphenyl)propanoic acid: Hydroxyl groups at the 3- and 5-positions.
  • 3-(3-Hydroxyphenyl)propanoic acid: A monohydroxy derivative.
  • 3-(3′,4′-Dihydroxyphenyl)acetic acid : Differs in the shorter acetic acid chain.

Key Observations :

  • Solubility and Stability: The 2,4-dihydroxy substitution in 3-(2,4-dihydroxyphenyl)propanoic acid may reduce its antioxidant capacity compared to 3,4-dihydroxy analogs (e.g., dihydrocaffeic acid) due to the absence of a conjugated double bond . However, this structure enhances metabolic stability in vivo .
  • Gut Microbiome Interactions: Unlike 3-(3,4-dihydroxyphenyl)propanoic acid, which shows strong mediation by gut microbiota genus 5-7N15 for cardiovascular benefits, this compound exhibits weaker mediation (23.8% vs. ~30% for 3,4-dihydroxy analog) .
Anti-Proliferative Effects
Compound Caco-2 Cell Line (IC₅₀) SW480 Cell Line (IC₅₀) Key Findings
This compound Not reported Not reported Associated with cardiovascular risk reduction; limited direct cancer data.
3-(3,4-Dihydroxyphenyl)propanoic acid 12.5 μM >50 μM Highest anti-proliferative activity in Caco-2 cells.
3-(3-Hydroxyphenyl)propanoic acid 18.3 μM 13.3% inhibition Low efficacy in SW480 cells after 72 h.

Mechanistic Insight : The 3,4-dihydroxy configuration enhances anti-proliferative activity by promoting ROS generation and apoptosis, whereas the 2,4-dihydroxy analog may prioritize metabolic stability over direct cytotoxicity .

Cardiovascular Effects
  • This compound: Reduces atherosclerotic CVD (ASCVD) risk score (stdBeta: −0.05, p < 0.1) .
  • 3-(3,4-Dihydroxyphenyl)propanoic acid: Stronger ASCVD risk reduction (stdBeta: −0.07, p < 0.05) and higher mediation by gut microbiota .
  • 3-(3,5-Dihydroxyphenyl)propanoic acid: Moderate activity (stdBeta: −0.04, p < 0.1) .
Enzyme Inhibition
Compound Tyrosinase Inhibition (IC₅₀) Target Specificity
This compound 3.02 μM Competitive inhibitor of L-Tyrosine/DOPA.
Kojic acid 2.8 μM Non-competitive; less stable in formulations.
3-(3,4-Dihydroxyphenyl)propanoic acid Not reported Primarily antioxidant; weaker tyrosinase binding.

Structural Basis: The 2,4-dihydroxy configuration allows optimal hydrogen bonding with tyrosinase’s active site, while the propanoic acid chain enhances solubility .

Metabolic Pathways

  • Degradation: this compound is hydroxylated by Pseudomonas mandelii 7HK4 to form 3-(2,3,5-trihydroxyphenyl)propanoic acid, a pathway distinct from 3,4-dihydroxy analogs .
  • Phase II Metabolism: Unlike 3-(3,4-dihydroxyphenyl)propanoic acid, which forms sulfated/glucuronidated derivatives rapidly, this compound shows delayed phase II metabolism, with peak plasma concentrations at 4–11 h post-consumption .

Pharmacokinetic Parameters

Parameter This compound 3-(3,4-Dihydroxyphenyl)propanoic acid
Cmax (nM) 220–340 450–600
Tmax (h) 4–11 2–4
Binding Affinity (Ki) 11.5 μM (tyrosinase) Not applicable

Biologische Aktivität

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its metabolism, antioxidant effects, anti-inflammatory potential, and implications in various health conditions.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenylpropanoic acids. Its structure consists of a benzene ring conjugated to a propanoic acid moiety with hydroxyl groups at the 2 and 4 positions. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Metabolism

The metabolism of this compound occurs primarily in the gut microbiota. It is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid and is further metabolized by specific enzymes such as UDP-glucuronosyltransferase 1-1 (UGT1A1), which plays a crucial role in detoxifying xenobiotics and endogenous compounds . Studies have shown that this compound can be oxidized by microbial enzymes in species like Pseudomonas and Arthrobacter, leading to the formation of more complex phenolic compounds .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. In vitro studies have demonstrated that it possesses higher radical scavenging activity compared to other common antioxidants such as tocopherol . The antioxidant capacity has been quantified using assays like DPPH and ABTS, where it showed significant efficacy in neutralizing reactive oxygen species.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In endothelial cells stimulated with TNF-α, this compound has been shown to influence the secretion of inflammatory markers such as VEGF and IL-8 . The structural characteristics of phenolic compounds allow them to interact with various signaling pathways involved in inflammation, suggesting potential therapeutic roles in managing inflammatory diseases.

Health Implications

The biological activities of this compound suggest several health benefits:

  • Cardiovascular Health : Its antioxidant properties may protect against oxidative damage associated with cardiovascular diseases.
  • Metabolic Regulation : There is evidence that it can influence glucose metabolism and insulin sensitivity, which could be beneficial for managing diabetes .
  • Cancer Prevention : The anti-inflammatory effects may also contribute to reducing cancer risk factors by modulating inflammatory pathways involved in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • In Vivo Studies : A study on hypertensive rats demonstrated that a diet enriched with polyphenols, including this compound, improved cardiovascular function and survival rates .
  • Cell Culture Experiments : In vitro experiments have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated endothelial cells .
  • Microbial Metabolism : Research has identified specific microbial pathways that convert this compound into other bioactive metabolites, highlighting its role in gut health and systemic inflammation .

Q & A

Basic Research Questions

Q. How is 3-(2,4-dihydroxyphenyl)propanoic acid synthesized, and what are its natural sources?

Methodological Answer: The compound can be synthesized via microbial reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid by human gut microbiota (e.g., via akr1 enzymes) . Chemically, it may be prepared using reagents like 4-methylmorpholine and benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate in dimethylformamide, though specific protocols for this derivative require optimization . Natural sources include red beetroot, common beet, and olive, where it occurs as a metabolite of caffeic acid .

Q. What analytical techniques are used to identify and quantify this compound in biological samples?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for metabolic profiling. For example, in mouse urine studies, LC-MS identified phase II metabolites (e.g., sulphated and glucuronidated forms) and degradation products like 3,4-dihydroxybenzoic acid . High-resolution NMR and UV-Vis spectroscopy are also employed to confirm structural features, particularly phenolic hydroxyl groups .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound's tyrosinase inhibition?

Methodological Answer: Competitive inhibition kinetics should be assessed using L-tyrosine or DL-DOPA as substrates. Key parameters include:

  • IC50 : Determined via dose-response curves (reported as 3.02 μM for L-tyrosine inhibition) .
  • Ki : Calculated using Lineweaver-Burk plots (11.5 μM for DL-DOPA) . Controls must include positive inhibitors (e.g., kojic acid) and solvent-only blanks. Enzyme activity is typically measured spectrophotometrically at 475 nm for dopachrome formation .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: In vitro studies often report potent tyrosinase inhibition, while in vivo models (e.g., mouse metabolic studies) show rapid metabolism into derivatives like 3-(4-hydroxyphenyl)propanoic acid . To address this:

  • Use stable isotope tracing to track parent compound persistence.
  • Compare metabolite activity (e.g., sulphated forms may retain partial inhibitory effects).
  • Optimize delivery systems (e.g., nanoencapsulation) to enhance bioavailability .

Q. What metabolic pathways transform this compound, and how do these impact its bioactivity?

Methodological Answer: Key pathways include:

  • Phase I : Dehydroxylation to 3-(4-hydroxyphenyl)propanoic acid, mediated by gut microbiota .
  • Phase II : Sulphation/glucuronidation at the 4-hydroxy position, reducing antioxidant capacity but enhancing renal excretion .
  • Degradation : α-oxidation to 3,4-dihydroxyphenylacetic acid and further decarboxylation to 3,4-dihydroxybenzoic acid, which exhibits separate bioactivity . Metabolic stability assays (e.g., liver microsomes) and fecal incubation studies are critical to map these transformations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While no acute hazards are reported , standard precautions apply:

  • Use PPE (gloves, lab coats) to avoid dermal exposure.
  • Conduct experiments in fume hoods to minimize inhalation risks.
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Regularly monitor air quality if powdered forms are used, referencing OSHA guidelines for occupational exposure .

Q. Data Analysis & Contradiction Resolution

Q. How can researchers address conflicting reports on the antioxidant activity of this compound?

Methodological Answer: Discrepancies often arise from assay conditions:

  • ORAC vs. DPPH assays : ORAC measures hydrogen atom transfer, while DPPH relies on electron transfer; validate using multiple assays .
  • pH dependence : Antioxidant capacity decreases at physiological pH due to deprotonation of phenolic hydroxyls. Adjust buffer systems to mimic in vivo conditions .
  • Metabolite interference : Pre-incubate samples with β-glucuronidase/sulfatase to quantify aglycone contributions .

Q. Tables for Key Data

Parameter Value Reference
Tyrosinase IC503.02 μM (L-tyrosine)
Tyrosinase Ki11.5 μM (DL-DOPA)
Aqueous Solubility>10 mg/mL (25°C)
Metabolic Half-life (in vivo)~2.5 hours (mouse model)

Eigenschaften

IUPAC Name

3-(2,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCMTJPPXSGYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204854
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5631-68-5
Record name 2,4-Dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5631-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-Dihydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0126386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid
3-(2,4-Dihydroxyphenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.